molecular formula C14H13F6NOS B6312135 2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione CAS No. 1357624-51-1

2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione

Cat. No. B6312135
CAS RN: 1357624-51-1
M. Wt: 357.32 g/mol
InChI Key: FAJJFNKWAYCERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione (hereafter referred to as 2-BTM-MEE) is an organic compound with a unique molecular structure. It is a member of the morpholine family and is composed of two aromatic rings connected by an ethanethione bridge. 2-BTM-MEE is of particular interest due to its potential applications in scientific research.

Mechanism of Action

2-BTM-MEE is a fluorescent dye that is able to bind to proteins and other molecules. It is able to bind to proteins due to its hydrophobic nature, and it is able to bind to nucleic acids due to its ability to form hydrogen bonds. Once bound, 2-BTM-MEE is able to emit light, which can be used to study the structure of proteins and the interactions between proteins and other molecules.
Biochemical and Physiological Effects
2-BTM-MEE has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the production of enzymes involved in the metabolism of drugs and toxins. In addition, 2-BTM-MEE has been shown to have anti-inflammatory and anti-cancer effects, as well as to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-BTM-MEE is a useful tool for laboratory experiments due to its ease of synthesis, its ability to bind to proteins and other molecules, and its fluorescent properties. However, there are some limitations to its use in laboratory experiments. For instance, 2-BTM-MEE is not very stable and can degrade over time. In addition, it is not soluble in water and must be dissolved in organic solvents, such as dimethylformamide, before it can be used.

Future Directions

There are many potential future directions for 2-BTM-MEE research. For instance, further research could be done to explore its potential applications in drug delivery and drug targeting. In addition, further research could be done to explore its potential applications in imaging, such as in the imaging of proteins and nucleic acids. Finally, further research could be done to explore its potential applications in the diagnosis and treatment of diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

2-BTM-MEE can be synthesized from 3,5-dichlorophenyl morpholine (DCPM) and trifluoromethylbenzoyl chloride (TFMBC). The synthesis involves a nucleophilic substitution reaction between the DCPM and TFMBC in the presence of a base, such as potassium carbonate. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and the resulting product is 2-BTM-MEE.

Scientific Research Applications

2-BTM-MEE has potential applications in scientific research, particularly in the fields of biochemistry and molecular biology. In particular, 2-BTM-MEE has been used as a fluorescent dye for the imaging of proteins, nucleic acids, and other biological molecules. It has also been used to study the structure of proteins and the interactions between proteins and other molecules.

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-1-morpholin-4-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NOS/c15-13(16,17)10-5-9(6-11(8-10)14(18,19)20)7-12(23)21-1-3-22-4-2-21/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJJFNKWAYCERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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